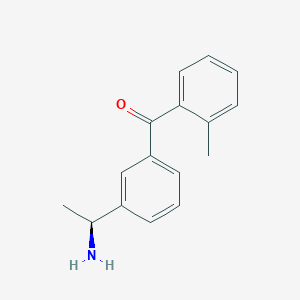![molecular formula C18H14N4O3 B12964320 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a pyrazine ring, along with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes the reaction of 2-hydrazinylpyrazine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis is efficient and operationally simple, providing facile access to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines.
Biological Studies: It has been evaluated for its inhibitory activities toward specific kinases and its ability to induce apoptosis in cancer cells.
Chemical Biology: The compound serves as a valuable tool in studying biochemical pathways and molecular interactions due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts signaling pathways that are crucial for cancer cell proliferation and survival. This leads to cell cycle arrest and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of these kinases, further validating its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other triazolopyrazine derivatives, such as:
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar core structure but differ in their substituents and biological activities.
4-oxo-pyridazinone-bearing triazolopyrazines: These derivatives have shown potential as kinase inhibitors and possess different substituents that influence their biological activities.
The uniqueness of this compound lies in its specific substituents and its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C18H14N4O3 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C18H14N4O3/c1-25-14-9-7-13(8-10-14)22-18(24)21-11-15(12-5-3-2-4-6-12)19-17(23)16(21)20-22/h2-11H,1H3,(H,19,23) |
InChI-Schlüssel |
MIGXWMDQJSZTOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)N3C=C(NC(=O)C3=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)

![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
